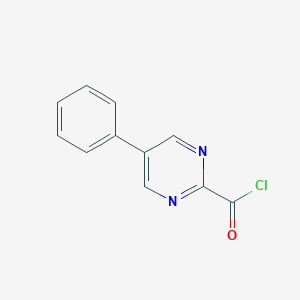
5-Phenylpyrimidine-2-carbonylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenylpyrimidine-2-carbonylchloride is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpyrimidine-2-carbonylchloride typically involves the chlorination of 5-Phenylpyrimidine-2-carboxylic acid. One common method is to react the carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
5-Phenylpyrimidine-2-carboxylic acid+SOCl2→this compound+SO2+HCl
This method is efficient and yields the desired product in good purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions.
化学反应分析
Types of Reactions
5-Phenylpyrimidine-2-carbonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidative reactions can convert the phenyl group to various functional groups, such as carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols: Formed by reduction of the carbonyl chloride group.
科学研究应用
5-Phenylpyrimidine-2-carbonylchloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.
Materials Science: The compound is used in the development of luminescent materials and coordination polymers.
Biological Studies: It is employed in the synthesis of biologically active molecules that can inhibit specific enzymes or receptors.
作用机制
The mechanism of action of 5-Phenylpyrimidine-2-carbonylchloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, derivatives of this compound have been shown to inhibit phosphodiesterase 4 (PDE4), leading to anti-inflammatory effects . The molecular targets and pathways involved include the inhibition of cyclic AMP (cAMP) breakdown, which modulates various cellular responses.
相似化合物的比较
Similar Compounds
- 2-Phenylpyrimidine-4-carboxylic acid
- 2-Phenylpyrimidine-5-carboxylic acid
- 2-Phenylpyrimidine-4,6-dicarboxylic acid
Comparison
5-Phenylpyrimidine-2-carbonylchloride is unique due to its reactive carbonyl chloride group, which allows for diverse chemical modifications. In contrast, similar compounds like 2-Phenylpyrimidine-4-carboxylic acid and 2-Phenylpyrimidine-5-carboxylic acid lack this reactive group, limiting their versatility in chemical synthesis .
属性
分子式 |
C11H7ClN2O |
|---|---|
分子量 |
218.64 g/mol |
IUPAC 名称 |
5-phenylpyrimidine-2-carbonyl chloride |
InChI |
InChI=1S/C11H7ClN2O/c12-10(15)11-13-6-9(7-14-11)8-4-2-1-3-5-8/h1-7H |
InChI 键 |
KDSFDRVWACAEHW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13140394.png)
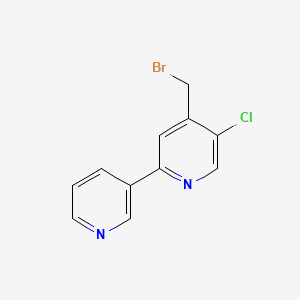
![Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo-](/img/structure/B13140398.png)

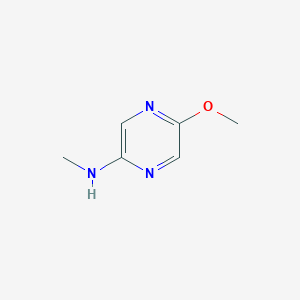

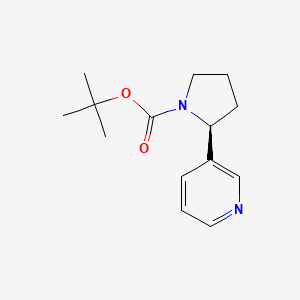
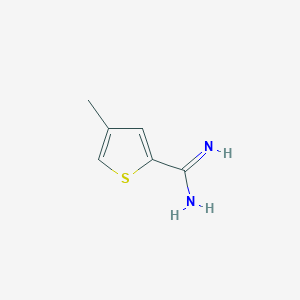
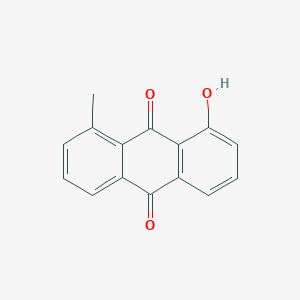
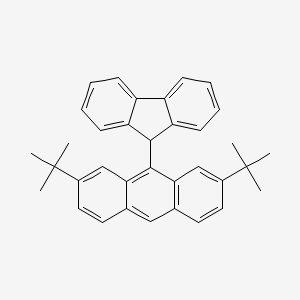
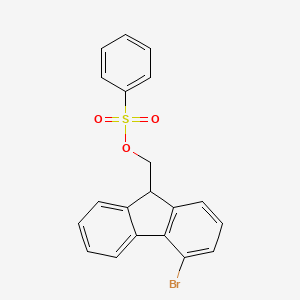
![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B13140438.png)
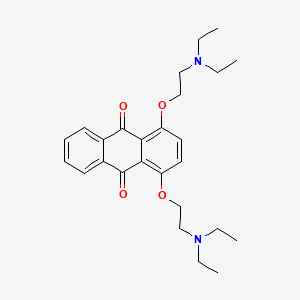
![2',7'-Dichloro-3',6'-dihydroxy-4',5'-bis(((pyrazin-2-ylmethyl)(pyridin-2-ylmethyl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140458.png)
